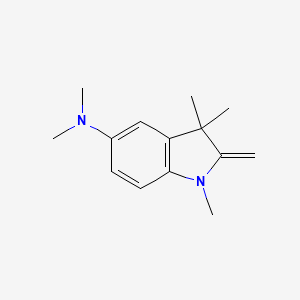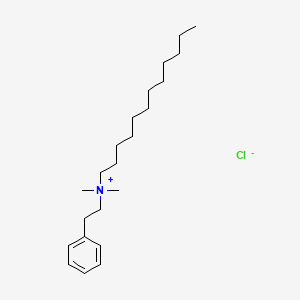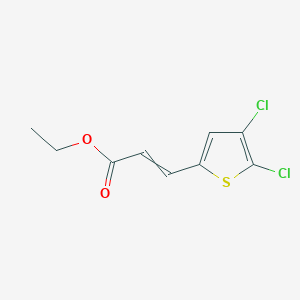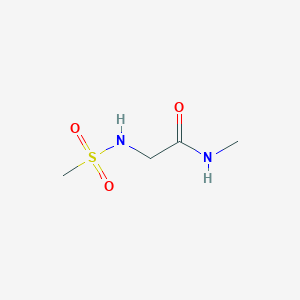![molecular formula C8H13ClO3 B14352600 4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane CAS No. 91324-54-8](/img/structure/B14352600.png)
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane typically involves the reaction of 2-chloroethanol with a suitable dioxolane precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is designed to be efficient and scalable, ensuring consistent quality and yield. The use of advanced techniques, such as continuous flow reactors, can enhance the production efficiency and reduce the environmental impact.
化学反应分析
Types of Reactions
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include 4-[(2-Hydroxyethoxy)methyl]-2-ethenyl-1,3-dioxolane and its derivatives.
Oxidation: Oxidation products may include carboxylic acids or aldehydes.
Reduction: Reduction products include alcohols and other reduced derivatives.
科学研究应用
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The dioxolane ring can undergo ring-opening reactions, which are important in its reactivity and applications.
相似化合物的比较
Similar Compounds
- 4-[(2-Bromoethoxy)methyl]-2-ethenyl-1,3-dioxolane
- 4-[(2-Iodoethoxy)methyl]-2-ethenyl-1,3-dioxolane
- 4-[(2-Fluoroethoxy)methyl]-2-ethenyl-1,3-dioxolane
Uniqueness
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
91324-54-8 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
4-(2-chloroethoxymethyl)-2-ethenyl-1,3-dioxolane |
InChI |
InChI=1S/C8H13ClO3/c1-2-8-11-6-7(12-8)5-10-4-3-9/h2,7-8H,1,3-6H2 |
InChI 键 |
FFNZYBGXKRRMQF-UHFFFAOYSA-N |
规范 SMILES |
C=CC1OCC(O1)COCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)



